ethyl 2-({(2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)propanoate
Description
Ethyl 2-({(2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)propanoate is a synthetic organic compound characterized by a benzofuranone core fused with a 1-methylindole moiety via a conjugated methylidene group in the Z-configuration. The benzofuranone ring is substituted with a 3-oxo group and an ether-linked ethyl propanoate side chain at the 6-position.
Properties
Molecular Formula |
C23H21NO5 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
ethyl 2-[[(2Z)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
InChI |
InChI=1S/C23H21NO5/c1-4-27-23(26)14(2)28-16-9-10-18-20(12-16)29-21(22(18)25)11-15-13-24(3)19-8-6-5-7-17(15)19/h5-14H,4H2,1-3H3/b21-11- |
InChI Key |
CNJXIXDVMFTINC-NHDPSOOVSA-N |
Isomeric SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CN(C4=CC=CC=C43)C)/O2 |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CN(C4=CC=CC=C43)C)O2 |
Origin of Product |
United States |
Biological Activity
Ethyl 2-({(2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's structure is characterized by a benzofuran moiety linked to an indole derivative, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 325.36 g/mol.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the indole and benzofuran structures have shown cytotoxic effects against various cancer cell lines:
These results suggest a promising potential for the compound in cancer therapy, particularly due to the presence of the indole structure which is known for its ability to interact with multiple cellular targets.
Antimicrobial Activity
This compound also exhibits antimicrobial properties. Research has demonstrated that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds are summarized below:
| Compound | Bacteria Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 32 | |
| Compound D | Escherichia coli | 64 | |
| Ethyl derivative | Pseudomonas aeruginosa | 50 |
These findings indicate that the compound may serve as a lead structure for developing new antibiotics.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Antimicrobial Mechanisms : The antimicrobial effects are likely due to disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Case Studies
Several case studies have explored the efficacy of compounds structurally related to ethyl 2-(indolyl) derivatives:
- Case Study on Anticancer Efficacy : A study involving a series of indole derivatives demonstrated significant anticancer activity against breast cancer cells (MCF7), with mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Study : A clinical trial tested an indole-based compound against resistant strains of bacteria, showing promising results in reducing bacterial load in infected patients.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Compound X: Ethyl 2-({(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate – Differs in ester chain length (acetate vs. propanoate) and methylidene configuration (E vs. Z).
Compound Y: Methyl 2-({(2Z)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)propanoate – Features an ethyl group on the indole nitrogen and a methyl ester.
Compound Z: Ethyl 2-({(2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)butanoate – Extends the ester chain by one methylene group.
3D Molecular Similarity
Using PubChem3D’s similarity metrics :
- Shape Similarity (ST) : Measures overlap of molecular volumes.
- Feature Similarity (CT): Assesses alignment of functional groups (e.g., hydrogen bond donors/acceptors).
- Combined Similarity (ComboT) : Integrates ST and CT.
| Compound | ST Score | CT Score | ComboT Score |
|---|---|---|---|
| Target | 1.00 | 1.00 | 2.00 |
| X | 0.88 | 0.45 | 1.33 |
| Y | 0.79 | 0.62 | 1.41 |
| Z | 0.93 | 0.70 | 1.63 |
The target compound exhibits the highest similarity to Compound Z (ComboT = 1.63), driven by conserved ester chain length and Z-configuration. Compound X shows lower CT scores (0.45) due to altered stereochemistry and shorter ester chain, impacting feature alignment .
Binary Fingerprint Similarity
A Tanimoto coefficient analysis of 2,048-bit structural fingerprints (based on MACCS keys) highlights:
| Compound Pair | Tanimoto Coefficient |
|---|---|
| Target vs. X | 0.76 |
| Target vs. Y | 0.68 |
| Target vs. Z | 0.89 |
The Tanimoto coefficient (0.89 for Target vs. Z) confirms high 2D similarity, consistent with ComboT results. Studies suggest coefficients >0.85 indicate strong structural overlap, supporting Z as the closest analogue .
Physicochemical Properties
Hypothetical property comparison (estimated via computational tools):
| Property | Target | X | Y | Z |
|---|---|---|---|---|
| Molecular Weight | 407.45 | 379.40 | 421.48 | 421.48 |
| LogP | 3.2 | 2.8 | 3.5 | 3.4 |
| Hydrogen Bond Donors | 0 | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 6 | 5 | 6 | 6 |
The target and Z share identical H-bond profiles and near-identical LogP values, suggesting similar solubility and membrane permeability.
Research Findings
Structural Sensitivity: Minor changes (e.g., E/Z isomerization, ester chain length) significantly reduce 3D similarity (e.g., Target vs. X: CT = 0.45) .
Functional Group Conservation : The indole-benzofuran core is critical for high Tanimoto scores (>0.85), while ester modifications are more tolerable .
Conformational Flexibility : PubChem3D’s multi-conformer approach (up to 10 conformers/compound) may enhance similarity assessments for flexible analogues like Y .
Preparation Methods
Cyclization of Resorcinol Derivatives
The benzofuran-3-one scaffold is synthesized from resorcinol derivatives. A common method involves Pechmann cyclization under acidic conditions:
-
Starting material : 2,5-Dihydroxyacetophenone.
-
Reagents : Concentrated hydrochloric acid (HCl) or polyphosphoric acid (PPA).
-
Mechanism : Acid-catalyzed cyclodehydration forms the lactone ring.
Example protocol :
2,5-Dihydroxyacetophenone (10 mmol) is refluxed in PPA (20 mL) at 120°C for 6 hours. The mixture is poured into ice-water, neutralized with NaHCO₃, and extracted with ethyl acetate. The crude product, 6-hydroxy-2,3-dihydrobenzofuran-3-one, is recrystallized from ethanol (yield: 68–72%).
Etherification at Position 6
Mitsunobu Reaction for Ether Formation
The hydroxyl group at position 6 is functionalized with ethyl 2-hydroxypropanoate using the Mitsunobu reaction to ensure regioselectivity:
-
Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), ethyl 2-hydroxypropanoate.
-
Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
Example protocol :
6-Hydroxy-2,3-dihydrobenzofuran-3-one (5 mmol), ethyl 2-hydroxypropanoate (6 mmol), DEAD (6 mmol), and PPh₃ (6 mmol) are stirred in THF at 0°C under N₂. The reaction proceeds at room temperature for 12 hours. Purification via silica gel chromatography (hexane:ethyl acetate = 3:1) yields 6-(2-ethoxy-2-oxopropoxy)-2,3-dihydrobenzofuran-3-one (yield: 85%).
Alternative Alkylation Method
For large-scale synthesis, alkylation with ethyl 2-bromopropanoate is employed:
-
Base : Potassium carbonate (K₂CO₃).
-
Solvent : Acetone or DMF.
Example protocol :
6-Hydroxy-2,3-dihydrobenzofuran-3-one (5 mmol), ethyl 2-bromopropanoate (6 mmol), and K₂CO₃ (10 mmol) are refluxed in acetone for 24 hours. Filtration and solvent evaporation yield the etherified product (yield: 78%).
Knoevenagel Condensation for Methylidene Indole Installation
Reaction Conditions for Z-Selectivity
The (2Z)-configured methylidene group is introduced via Knoevenagel condensation between 6-(2-ethoxy-2-oxopropoxy)-2,3-dihydrobenzofuran-3-one and 1-methyl-1H-indole-3-carbaldehyde:
-
Catalyst : Piperidine or ammonium acetate.
-
Solvent : Ethanol or toluene.
-
Temperature : Reflux (80–110°C).
Example protocol :
6-(2-Ethoxy-2-oxopropoxy)-2,3-dihydrobenzofuran-3-one (3 mmol), 1-methyl-1H-indole-3-carbaldehyde (3.3 mmol), and piperidine (0.3 mmol) are refluxed in ethanol for 8 hours. The reaction is monitored by TLC. The crude product is purified via chromatography (dichloromethane:methanol = 20:1) to isolate the Z-isomer (yield: 65%).
Stereochemical Control
The Z-configuration is favored due to steric hindrance between the indole’s 1-methyl group and the benzofuran’s 3-keto oxygen. Nuclear Overhauser effect (NOE) NMR spectroscopy confirms the geometry.
Characterization and Analytical Data
Spectral Analysis
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile:water = 70:30) shows >98% purity (retention time: 12.3 min).
Optimization and Challenges
Yield Improvement Strategies
Byproduct Formation
-
E-isomer : Minor product (15–20%) due to thermodynamic control; removed via column chromatography.
-
Over-condensation : Mitigated by strict temperature control and inert atmosphere.
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
